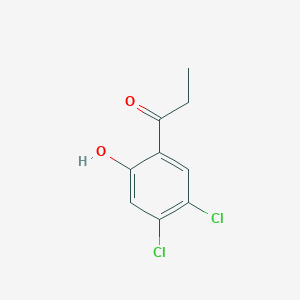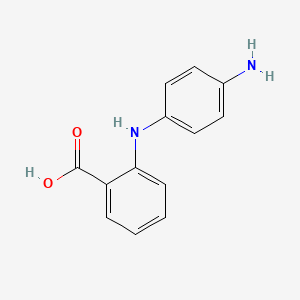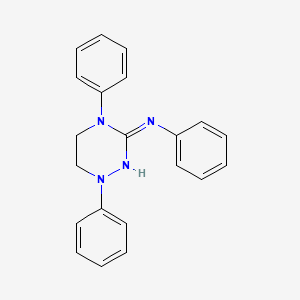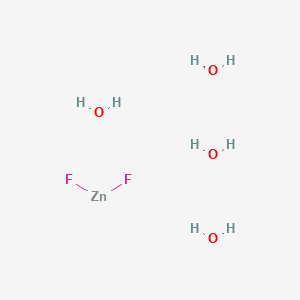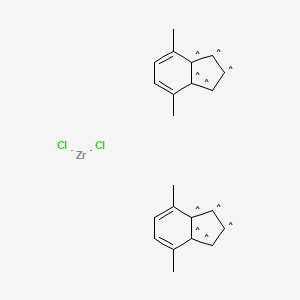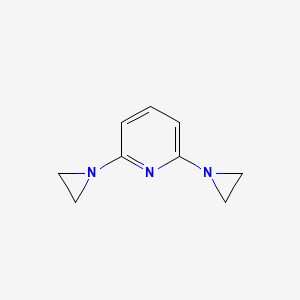![molecular formula C31H21F2N5O7S B13818103 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo- is a complex heterocyclic compound. It is known for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The compound’s unique structure, which includes a benzothiazole fused with a quinoline ring, contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives typically involves multi-step reactions. One common approach starts with the condensation of 2,4-dichlorobenzoic acid and 2,4-dichloro-5-fluoroacetophenone . This is followed by a series of reactions including nitration, cyclization, and functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituting agents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Industry: Utilized in the development of phototoxic agents for use in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives involves the inhibition of key enzymes and molecular targets. For instance, these compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, the compounds may interact with other molecular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives: Known for their antimicrobial activities.
Benzothiazole derivatives: Widely studied for their anticancer properties.
Quinoline derivatives: Used in the treatment of malaria and other infectious diseases.
Uniqueness
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives are unique due to their fused heterocyclic structure, which imparts a combination of properties from both benzothiazole and quinoline moieties. This structural uniqueness contributes to their diverse biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C31H21F2N5O7S |
|---|---|
Poids moléculaire |
645.6 g/mol |
Nom IUPAC |
2-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-3-nitro-5-oxo-[1,3]benzothiazolo[3,2-a]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C31H21F2N5O7S/c1-15-24(27(34-45-15)25-17(32)5-4-6-18(25)33)29(40)36-11-9-35(10-12-36)21-14-20-16(13-22(21)38(43)44)28(39)26(31(41)42)30-37(20)19-7-2-3-8-23(19)46-30/h2-8,13-14H,9-12H2,1H3,(H,41,42) |
Clé InChI |
CMQQTJQUFFZBLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6C7=CC=CC=C7SC6=C(C5=O)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


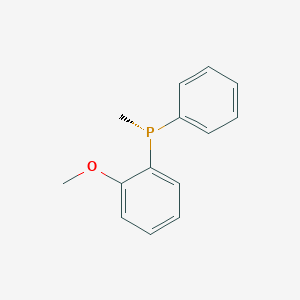
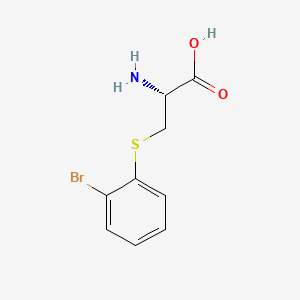
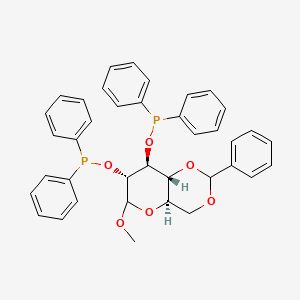
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
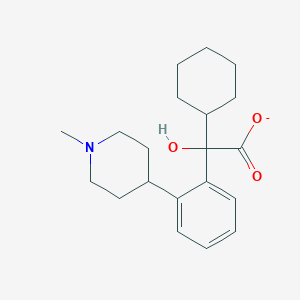

![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
